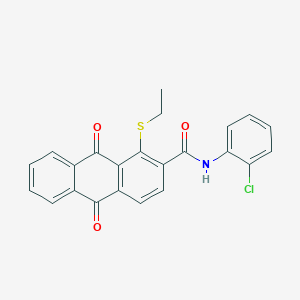
Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound, which includes a pyridine ring and multiple substituents, makes it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a multicomponent reaction involving 5,5-dimethyl-3-(arylamino)cyclohex-2-enones, phenylglyoxal monohydrate, and substituted anilines in water at room temperature has been reported . This green protocol is advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives.
Applications De Recherche Scientifique
Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro- has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins and receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: A simpler structure with similar biological activities.
Imidazole: Another heterocyclic compound with a wide range of applications in medicine and industry.
Pyrazole: Known for its anti-inflammatory and anticancer properties.
Uniqueness
Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro- is unique due to its specific substituents and structural features, which confer distinct biological activities and synthetic versatility. Its combination of a pyridine ring with the indazole core enhances its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H19N3O |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
5,6-dimethyl-2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H19N3O/c1-13-11-17-18(20(24)14(13)2)19(15-7-6-10-21-12-15)23(22-17)16-8-4-3-5-9-16/h3-10,12-14H,11H2,1-2H3 |
Clé InChI |
BQFAPGKABHKJDF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=NN(C(=C2C(=O)C1C)C3=CN=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B15006545.png)
![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15006564.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B15006571.png)
![7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B15006586.png)
![3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B15006592.png)
![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)
![2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate](/img/structure/B15006602.png)
